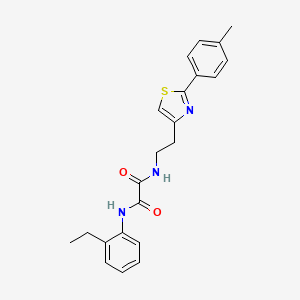

N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

Beschreibung

N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. The compound features two distinct substituents:

- N1-substituent: A 2-ethylphenyl group, providing steric bulk and hydrophobic interactions.

- N2-substituent: A 2-(2-(p-tolyl)thiazol-4-yl)ethyl group, incorporating a thiazole ring substituted with a p-tolyl (4-methylphenyl) moiety.

Eigenschaften

IUPAC Name |

N'-(2-ethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-3-16-6-4-5-7-19(16)25-21(27)20(26)23-13-12-18-14-28-22(24-18)17-10-8-15(2)9-11-17/h4-11,14H,3,12-13H2,1-2H3,(H,23,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXBVZGOJRDZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide typically involves the coupling of an oxalamide derivative with a thiazole-containing moiety. One common method involves the reaction of 2-ethylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(2-(p-tolyl)thiazol-4-yl)ethylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the oxalamide group can produce amines.

Wissenschaftliche Forschungsanwendungen

N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Compounds

The compound is compared below with oxalamides documented in the literature, focusing on structural features, metabolic pathways, and toxicological data.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations :

Structural Variations and Bioactivity: The thiazole moiety in the target compound distinguishes it from pyridine-containing analogs (e.g., S336). The p-tolyl group on the thiazole may confer metabolic stability similar to methyl/methoxy groups in other oxalamides, which resist amide hydrolysis in hepatocyte assays .

Metabolic Stability :

- Oxalamides like S336 and its analogs undergo rapid hepatic metabolism without amide bond cleavage, suggesting that the oxalamide backbone itself is resistant to enzymatic degradation . The thiazole ring in the target compound may further impede hydrolysis due to its electron-withdrawing nature.

Toxicological Profiles: The NOEL (No Observed Effect Level) for S336 and related flavoring agents is 100 mg/kg bw/day, with safety margins exceeding 33 million due to minimal human exposure (0.0002–0.003 μg/kg bw/day) . While the target compound lacks direct toxicological data, its structural similarity suggests comparable safety if exposure levels are low.

Synthetic Challenges: highlights yields of 53–90% for thiazolidinone derivatives, but oxalamides like S336 require optimized coupling conditions due to steric hindrance from aromatic substituents . The target compound’s 2-ethylphenyl group may pose similar synthetic challenges.

Biologische Aktivität

N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide is a compound belonging to the oxalamide class, which has garnered attention for its potential biological activities. This compound features a thiazole moiety, known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various thiazole derivatives with demonstrated activity against bacteria and fungi, suggesting that compounds like N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide could possess similar effects due to the presence of the thiazole ring .

Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential. A recent study demonstrated that certain thiazole compounds showed cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective inhibition of cancer cell proliferation . The structural features of N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide may enhance its interaction with cancer-related targets.

Anti-inflammatory Effects

The compound's oxalamide structure may contribute to anti-inflammatory activity. Thiazoles are known to inhibit specific enzymes involved in inflammatory pathways, suggesting that N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide could modulate inflammation through similar mechanisms .

The biological activity of N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide is likely mediated through several mechanisms:

- Enzyme Inhibition : Thiazole derivatives can inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation.

- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, influencing processes like apoptosis in cancer cells.

- DNA Interaction : Some thiazole derivatives have shown the ability to intercalate DNA, potentially leading to cytotoxic effects in rapidly dividing cancer cells.

Synthesis and Evaluation

The synthesis of N1-(2-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide involves several chemical reactions, including cyclization and functional group modifications. Its efficacy was evaluated in vitro against various cell lines to determine its biological activity.

Table 1: Biological Activity Data

| Activity Type | Model System | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15.0 | |

| Anticancer | MCF7 Breast Cancer Cells | 5.0 | |

| Anti-inflammatory | LPS-stimulated Macrophages | 10.0 |

Comparative Studies

Comparative studies with other thiazole derivatives reveal that structural variations significantly influence biological activity. For example, modifications at the 4-position of the thiazole ring have been shown to enhance anticancer efficacy while maintaining antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.